Dextromethorphan free base (CAS 125-71-3) is a dextrorotatory morphinan-class compound primarily utilized as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and a central antitussive agent . Unlike its widely available hydrobromide salt, the free base form is highly lipophilic and soluble in organic solvents, making it a critical raw material for non-aqueous formulations and chemical synthesis . In industrial and laboratory procurement, the free base is specifically selected over salt forms when researchers require a halide-free precursor for the synthesis of novel active pharmaceutical ingredient (API) complexes, extended-release resinates, or high-payload lipid-based drug delivery systems.
Procurement errors frequently occur when buyers substitute dextromethorphan hydrobromide (CAS 125-69-9) for the free base (CAS 125-71-3) based on general API availability. While the hydrobromide salt is standard for aqueous oral syrups, its inherent water solubility and ionic structure cause catastrophic precipitation and phase separation when integrated into lipid-based nanoparticles, transdermal matrices, or non-polar solvent systems [1]. Furthermore, attempting to synthesize novel lipophilic salts directly from the hydrobromide salt results in poor yields and requires an inefficient, multi-step biphasic desalting process to remove the halide ion [2]. Procuring the free base directly bypasses these formulation bottlenecks, ensuring immediate compatibility with organic solvents and lipid excipients [1].
In the development of Self-Emulsifying Drug Delivery Systems (SEDDS), dextromethorphan free base significantly outperforms the hydrobromide salt in lipid loading capacity. Quantitative formulation studies demonstrate that the free base achieves a solubility of 66.1 +/- 3.2 mg/g in medium-chain SEDDS, whereas the hydrobromide monohydrate only reaches 23.5 +/- 0.9 mg/g (measured in free base equivalents) [1]. This thermodynamic advantage prevents API precipitation in hydrophobic matrices.
| Evidence Dimension | Maximum lipid formulation solubility |
| Target Compound Data | 66.1 +/- 3.2 mg/g (Free base) |
| Comparator Or Baseline | 23.5 +/- 0.9 mg/g (HBr monohydrate) |
| Quantified Difference | 2.8-fold increase in lipid loading capacity |
| Conditions | Medium-chain Self-Emulsifying Drug Delivery System (MC SEDDS) at equilibrium |
Procuring the free base is critical for engineering high-payload transdermal or liposomal formulations where the aqueous solubility of the HBr salt limits drug loading.
For chemical synthesis, utilizing dextromethorphan free base avoids the desalting step required when starting from the hydrobromide salt. The free base can be directly reacted with organic acids in non-polar solvents to yield novel lipophilic salts. For example, direct synthesis of dextromethorphan decylsulfate from the free base achieves a highly lipophilic complex with a lipid solubility of 93.3 mg/g, a process that is highly inefficient when attempting ion exchange from the HBr salt [1].
| Evidence Dimension | Synthetic route efficiency for novel salts |
| Target Compound Data | Direct single-step acid-base reaction in organic solvents |
| Comparator Or Baseline | Dextromethorphan HBr (requires biphasic desalting prior to reaction) |
| Quantified Difference | Elimination of a multi-step extraction/desalting process |
| Conditions | Synthesis of dextromethorphan alkylsulfate ionic liquids or tannates |
Starting directly with the free base streamlines the manufacturing of custom dextromethorphan salts by eliminating costly and yield-reducing desalting steps.
Dextromethorphan is the dextrorotatory enantiomer of the morphinan core. Unlike its levorotatory counterpart, levomethorphan, which is a potent mu-opioid receptor agonist and strictly controlled substance, dextromethorphan exhibits negligible affinity for the mu-opioid receptor (Ki > 10,000 nM) [1]. It retains activity as an NMDA receptor antagonist and a sigma-1 receptor agonist, providing neuropharmacological utility without the regulatory burdens associated with levorotatory morphinans.
| Evidence Dimension | Mu-opioid receptor affinity (Ki) |
| Target Compound Data | Ki > 10,000 nM (negligible affinity) |
| Comparator Or Baseline | Levomethorphan (high mu-opioid affinity) |
| Quantified Difference | Several orders of magnitude lower mu-opioid binding |
| Conditions | In vitro radioligand binding assays |
Procuring the dextro-enantiomer allows laboratories to study morphinan-based NMDA and sigma-1 receptor modulation without navigating the stringent DEA/regulatory scheduling required for opioid agonists.
In pharmacokinetic screening, dextromethorphan is utilized as a benchmark probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. Quantitative enzymatic assays demonstrate that dextromethorphan possesses a Michaelis-Menten constant (Km) of <= 15 uM for CYP2D6 [1]. Compared to less specific substrates, its well-characterized O-demethylation pathway to dextrorphan makes it the FDA-recommended standard for evaluating CYP2D6 inhibition by novel preclinical candidates.
| Evidence Dimension | CYP2D6 enzyme affinity (Km) |
| Target Compound Data | Km <= 15 uM |
| Comparator Or Baseline | Less specific CYP substrates (e.g., bufuralol) |
| Quantified Difference | Highly specific, FDA-recommended baseline metric |
| Conditions | In vitro human liver microsome or recombinant CYP2D6 assays |
For contract research organizations, procuring high-purity dextromethorphan free base ensures reproducible, regulatory-compliant CYP2D6 phenotyping and drug-drug interaction screening.
Directly following from its superior lipid solubility, the free base is the required form for formulating Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and transdermal patches where the hydrobromide salt would precipitate [1].
The free base serves as a direct, halide-free precursor for synthesizing extended-release complexes, such as dextromethorphan polistirex (resin complexes) or novel lipophilic ionic liquids, bypassing the need for inefficient desalting procedures [2].
Leveraging its highly specific Km for CYP2D6, the compound is deployed as a gold-standard probe substrate in human liver microsome assays to evaluate the drug-drug interaction (DDI) potential of novel pharmaceutical candidates [3].
Because it lacks the mu-opioid affinity of its levorotatory enantiomer, the free base is utilized as a highly accessible, non-scheduled pharmacological tool for investigating NMDA uncompetitive antagonism and sigma-1 receptor activation in models of neuroprotection and depression [4].
Acute Toxic